molecular formula C15H10Cl2O3 B1292248 2-Acetoxy-3',4'-dichlorobenzophenone CAS No. 890098-84-7

2-Acetoxy-3',4'-dichlorobenzophenone

Cat. No.: B1292248
CAS No.: 890098-84-7
M. Wt: 309.1 g/mol
InChI Key: WLYADEPVHJQDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-3',4'-dichlorobenzophenone (CAS No. 890098-84-7) is a halogenated benzophenone derivative with the molecular formula C₁₅H₁₀Cl₂O₃ and a molecular weight of 309.14 g/mol . Structurally, it features a benzophenone backbone substituted with chlorine atoms at the 3' and 4' positions of one aromatic ring and an acetoxy group (-OAc) at the 2-position of the other ring (Figure 1). This compound is primarily utilized in research settings, particularly in synthetic chemistry and pesticide degradation studies, due to its stability and reactivity .

Key Physical Properties (from available data):

  • Boiling Point: 459.7°C (estimated)
  • Density: ~1.349 g/cm³
  • LogP: 4.15 (indicative of moderate lipophilicity)

Properties

IUPAC Name

[2-(3,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYADEPVHJQDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641601
Record name 2-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-84-7
Record name 2-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’,4’-dichlorobenzophenone typically involves the acylation of 3,4-dichlorobenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

3,4-dichlorobenzoyl chloride+phenolpyridine2-Acetoxy-3’,4’-dichlorobenzophenone\text{3,4-dichlorobenzoyl chloride} + \text{phenol} \xrightarrow{\text{pyridine}} \text{2-Acetoxy-3',4'-dichlorobenzophenone} 3,4-dichlorobenzoyl chloride+phenolpyridine​2-Acetoxy-3’,4’-dichlorobenzophenone

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-3’,4’-dichlorobenzophenone may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols or hydrocarbons

    Substitution: Various substituted benzophenones

Scientific Research Applications

2-Acetoxy-3’,4’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and proteins. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atoms on the benzene ring can also participate in interactions with molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Variations

The positions of chlorine atoms significantly influence physicochemical properties and applications. Key isomers include:

Compound Name CAS No. Substituent Positions Molecular Weight Boiling Point (°C) Key Applications
2-Acetoxy-3',4'-dichlorobenzophenone 890098-84-7 Cl at 3',4'; OAc at 2 309.14 459.7 Research, pesticide intermediates
2-Acetoxy-3',5'-dichlorobenzophenone 890098-86-9 Cl at 3',5'; OAc at 2 309.14 459.7 Not explicitly stated; likely research
2-Acetoxy-2',4'-dichlorobenzophenone 890098-78-9 Cl at 2',4'; OAc at 2 309.14 N/A Synthetic intermediates

Key Findings :

  • All isomers share identical molecular formulas and weights but differ in chlorine placement, altering steric effects and electronic distribution.
  • The 3',4'-isomer is more commonly referenced in pesticide degradation studies, as dichlorobenzophenones are known to form persistent metabolites (e.g., 3-hydroxy-2,4'-dichlorobenzophenone) .
  • Boiling points are similar (~459°C), suggesting comparable thermal stability across isomers .

Dichlorobenzophenones Without Acetoxy Groups

Removing the acetoxy group yields simpler dichlorobenzophenones, such as 4,4'-dichlorobenzophenone (CAS No. 90-98-2):

Property This compound 4,4'-Dichlorobenzophenone
Molecular Formula C₁₅H₁₀Cl₂O₃ C₁₃H₈Cl₂O
Molecular Weight 309.14 251.10
Boiling Point 459.7°C 365°C (estimated)
Applications Research, specialty synthesis Reference material in residue analysis

Key Differences :

  • The acetoxy group increases molecular weight by ~58 g/mol and introduces additional polarity, reducing volatility (higher boiling point).
  • 4,4'-Dichlorobenzophenone is widely used as a high-purity reference standard in environmental and food testing due to its stability .

Methyl-Substituted Analogs

Replacing chlorine with methyl groups alters hydrophobicity and reactivity. For example, 2-Acetoxy-3',4'-methylbenzophenone (CAS No. 890099-12-4):

Property This compound 2-Acetoxy-3',4'-Methylbenzophenone
Molecular Formula C₁₅H₁₀Cl₂O₃ C₁₇H₁₆O₃
Molecular Weight 309.14 268.30
Boiling Point 459.7°C 431.7°C
Key Features Chlorine enhances electronegativity Methyl groups increase steric bulk

Implications :

  • Methyl substitution reduces molecular weight and polarity, lowering boiling points.
  • Chlorinated derivatives are more reactive in electrophilic substitution reactions, making them preferable in pesticide synthesis .

Biological Activity

2-Acetoxy-3',4'-dichlorobenzophenone (CAS No. 890098-84-7) is an organic compound classified as an aryloxy ketone. Its structure features a benzophenone core with acetoxy and dichloro substituents, which may enhance its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology and material science.

The synthesis of this compound typically involves the acetylation of 2-hydroxy-3',4'-dichlorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. This process yields a compound with distinct chemical properties due to the presence of electron-withdrawing chlorine atoms and the acetoxy group, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzophenones can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer properties of benzophenone derivatives. The presence of the acetoxy group may enhance cytotoxicity against cancer cell lines by triggering apoptosis through mitochondrial pathways. For example, compounds with similar structures have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicitySelective toxicity towards cancer cells

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest, particularly in the sub-G1 phase, which is associated with apoptosis .
  • Protein Interaction : The compound's interaction with specific cellular proteins and enzymes may modulate signaling pathways involved in cell survival and proliferation.

Case Studies

A notable study examined various benzophenone derivatives' effects on human cancer cell lines. It was found that modifications to the structure significantly impacted their biological activity. Specifically, compounds with acetoxy groups displayed enhanced cytotoxicity compared to their non-acetylated counterparts . Another investigation highlighted the potential for these compounds to serve as lead candidates in drug development due to their favorable pharmacological profiles.

Pharmaceutical Development

Given its promising biological activities, this compound is being explored as a precursor in synthesizing new pharmaceutical compounds. Its ability to induce apoptosis and inhibit cell growth makes it a candidate for further development as an anticancer agent.

Material Science

In addition to its biological applications, this compound is also being investigated for its potential use in material science, particularly in developing new polymers or specialty chemicals due to its unique chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.